CAL-101 N-β-D-Glucuronide
Description
CAL-101 N-β-D-Glucuronide is a phase II metabolite of CAL-101 (idelalisib), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used in hematologic malignancies. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to drugs or their metabolites, enhancing water solubility for renal or biliary excretion. As an N-glucuronide, the glucuronic acid moiety is attached to a nitrogen atom in the parent molecule, distinguishing it from O-glucuronides (linked via oxygen) .
Properties
Molecular Formula |
C₂₈H₂₆FN₇O₇ |
|---|---|
Molecular Weight |
591.55 |
Synonyms |
5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone N-β-D-Glucuronide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Characteristics
N-glucuronides exhibit distinct stability and metabolic pathways compared to O-glucuronides. For example:
- Acid Sensitivity: N-glucuronides, such as dapsone N-β-D-glucuronide, are prone to hydrolysis under acidic conditions, unlike O-glucuronides like acetaminophen O-β-D-glucuronide . This property impacts their stability in analytical workflows and biological matrices.
- Conjugation Sites : CAL-101 N-β-D-Glucuronide shares structural parallels with carvedilol N′-β-D-glucuronide and darunavir N-β-D-glucuronide , both of which require advanced analytical techniques (e.g., ion/molecule reactions with HSiCl₃) to differentiate from O-glucuronide isomers .
Pharmacokinetic Profiles
While pharmacokinetic data for this compound are absent in the evidence, comparisons can be drawn from other glucuronides:
- Silodosin β-D-glucuronide : Exhibits a mean plasma concentration profile with a prolonged half-life due to enterohepatic recirculation, a common trait among glucuronides .
- Tamoxifen N-β-D-Glucuronide (TAM-Glc) : Used in competition assays at 125 µM, its stability and reactivity under physiological conditions (30°C, pH 7.4) suggest moderate metabolic persistence .
Analytical Differentiation
N-glucuronides are challenging to distinguish from O-glucuronides using conventional mass spectrometry. Techniques such as:
- Ion/Molecule Reactions: Reaction with HSiCl₃ generates diagnostic product ions (e.g., [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides vs. [M − H + HSiCl₃−HCl]⁻ for O-glucuronides) .
- HPLC/MS/MS: Reversed-phase chromatography resolves isomers like carvedilol O-β-D-glucuronide and N′-β-D-glucuronide, though co-elution may occur without reaction-based diagnostics .
Data Tables
Table 1: Key Properties of N-β-D-Glucuronides vs. O-β-D-Glucuronides
Table 2: Pharmacokinetic Parameters of Selected Glucuronides
Research Implications and Gaps
- Stability Studies : this compound’s susceptibility to hydrolysis under varying pH conditions warrants investigation to optimize storage and analysis .
- Activity Profiling : While N-glucuronides are presumed inactive, assays using PI3Kδ-expressing cells could validate whether CAL-101’s metabolite retains target interaction.
- Clinical Monitoring : Advanced HPLC/MS/MS methods with HSiCl₃ reactions are recommended for unambiguous detection in plasma .
Q & A
Q. What are the validated methods for synthesizing and characterizing CAL-101 N-β-D-glucuronide?
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantification in plasma or urine. Use stable isotope-labeled internal standards (e.g., C-CAL-101 glucuronide) to correct for matrix effects. Chromatographic separation on a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) ensures resolution from endogenous compounds. Validate methods per FDA guidelines for linearity, precision, and sensitivity (LLOQ ≤ 1 ng/mL) .
Q. What is the role of this compound in metabolic pathway studies?
- Methodological Answer : As a Phase II metabolite, its formation and excretion kinetics provide insights into UGT enzyme specificity and drug-drug interaction risks. Use hepatocyte or microsomal assays to identify UGT isoforms involved (e.g., UGT1A1, UGT2B7). Monitor time-dependent formation rates and compare with parent compound clearance. For in vivo studies, bile duct cannulation (in rodents) can isolate biliary excretion pathways .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s stability in different biological systems?
- Methodological Answer : Stability discrepancies (e.g., hydrolysis in plasma vs. bile) may arise from pH-dependent β-glucuronidase activity. Conduct parallel in vitro assays under physiological pH (5.0–7.4) with and without β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone). Use LC-MS/MS to quantify degradation products. Statistical tools like ANOVA can identify significant variability sources (e.g., interspecies differences in enzyme expression) .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in vivo versus in vitro?
- Methodological Answer :
- In vitro : Use primary hepatocytes or recombinant UGTs to model hepatic metabolism. Include controls for nonspecific binding and cell viability.
- In vivo : Employ bile-duct cannulated models to assess enterohepatic recirculation. Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to estimate clearance and volume of distribution. Ensure ethical compliance (e.g., 3Rs principles) and justify sample size via power analysis .
Q. How can researchers optimize detection of low-abundance this compound in complex matrices?
- Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to enhance recovery. Use ultra-performance liquid chromatography (UPLC) coupled with Q-TOF-MS for high sensitivity and resolution. Data-independent acquisition (DIA) modes like MSE can capture fragment ions for structural confirmation. Validate against spiked matrices to assess recovery (≥70%) and matrix effects (±15%) .
Methodological Frameworks
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: “Does UGT1A9 polymorphism significantly alter CAL-101 glucuronidation kinetics in human liver microsomes?” .
- Data Analysis : Use tools like GraphPad Prism for nonlinear regression of enzyme kinetics (Km, Vmax) or R for Bayesian hierarchical modeling of intersubject variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
